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Compound of Interest

Compound Name: 2-Ethylbutyl acetate

Cat. No.: B155402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Ethylbutyl acetate (CAS: 10031-87-5) is a carboxylic acid ester recognized for its

characteristic fruity aroma and sweet taste.[1][2] As a synthetic flavoring agent, it is utilized in

the food and fragrance industries to impart or enhance fruity notes, particularly those

reminiscent of banana, pear, and apple.[1][3][4] This document provides detailed application

notes and protocols for the use of 2-ethylbutyl acetate in flavor and aroma extraction and

analysis. It is intended for professionals in research and development who require

comprehensive information on the physicochemical properties, sensory profile, and analytical

methodologies related to this compound.

Physicochemical Properties of 2-Ethylbutyl Acetate
A thorough understanding of the physicochemical properties of 2-ethylbutyl acetate is

essential for its effective application in flavor and aroma extraction. These properties influence

its behavior as a solvent and its detection in analytical procedures.
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Property Value Reference

Molecular Formula C8H16O2 [1]

Molecular Weight 144.21 g/mol [1]

Boiling Point
161.00 to 163.00 °C @ 740.00

mm Hg
[5]

Melting Point < -100 °C [5]

Density 0.8784 g/cm³ @ 20 °C [5]

Refractive Index 1.4109 @ 20 °C [5]

Solubility in Water 6.4 mg/mL @ 20 °C [5]

Vapor Pressure 2.3512 hPa @ 20°C [1]

Flash Point 53 °C (closed cup) [6]

FEMA Number 2425 [3]

Applications in Flavor and Aroma
2-Ethylbutyl acetate is primarily used as a flavoring agent in a variety of food products.[7] Its

fruity and sweet organoleptic profile makes it a valuable component in the creation of artificial

fruit flavors.

Organoleptic Profile:

Odor: Fruity, sweet, banana, ethereal, apple, pear.[1][4]

Taste: Sweet, apricot, banana.[2]

Regulatory Status:

FDA: 21 CFR 172.515[6]

FEMA GRAS: 2425[8]

JECFA: No safety concern at current levels of intake when used as a flavouring agent.[7]
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Experimental Protocols
While specific, detailed protocols for the use of 2-ethylbutyl acetate as a primary extraction

solvent are not widely published, its structural similarity to other acetate esters like ethyl

acetate and butyl acetate allows for the adaptation of established methods. The following are

generalized protocols for solvent extraction and headspace analysis, which can be optimized

for specific applications involving 2-ethylbutyl acetate.

Protocol 1: Liquid-Liquid Extraction (LLE) of Aroma
Compounds from a Liquid Matrix
This protocol describes a general procedure for the extraction of volatile and semi-volatile

aroma compounds from a liquid sample (e.g., fruit juice, wine) using an organic solvent. 2-
Ethylbutyl acetate can be evaluated as the extraction solvent in comparison to more

conventional solvents.

Materials:

Liquid sample containing aroma compounds

2-Ethylbutyl acetate (or other organic solvent)

Separatory funnel

Sodium chloride (NaCl)

Anhydrous sodium sulfate (Na2SO4)

Rotary evaporator

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Sample Preparation: Take a known volume of the liquid sample (e.g., 100 mL) and place it in

a separatory funnel.
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Salting Out: Add NaCl to the aqueous sample to increase the ionic strength, which helps to

drive the organic analytes into the organic phase.

Extraction: Add a specific volume of 2-ethylbutyl acetate (e.g., 50 mL) to the separatory

funnel.

Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to

release pressure.

Phase Separation: Allow the layers to separate. The organic layer containing the extracted

aroma compounds will be the upper layer due to its lower density than the aqueous phase.

Collection: Drain the lower aqueous layer and collect the organic layer.

Drying: Dry the organic extract by passing it through a funnel containing anhydrous sodium

sulfate to remove any residual water.

Concentration: Concentrate the extract to a smaller volume (e.g., 1 mL) using a rotary

evaporator under reduced pressure and gentle heat.

Analysis: Analyze the concentrated extract by GC-MS to identify and quantify the aroma

compounds.

Protocol 2: Headspace Gas Chromatography-Mass
Spectrometry (HS-GC-MS) for the Analysis of 2-
Ethylbutyl Acetate in Food Products
This protocol outlines the analysis of 2-ethylbutyl acetate as a volatile aroma compound in a

solid or liquid food matrix.

Materials:

Food sample containing 2-ethylbutyl acetate

Headspace vials with septa and caps

Headspace autosampler
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Gas chromatograph-mass spectrometer (GC-MS)

Internal standard (e.g., a deuterated analog or a compound with similar properties not

present in the sample)

Procedure:

Sample Preparation: Accurately weigh a known amount of the homogenized food sample

(e.g., 1-5 g) into a headspace vial.

Internal Standard Addition: Add a known amount of the internal standard to the vial.

Equilibration: Seal the vial and place it in the headspace autosampler. The sample is then

heated to a specific temperature (e.g., 80°C) for a set period (e.g., 20 minutes) to allow the

volatile compounds to partition into the headspace.

Injection: A heated syringe from the autosampler withdraws a known volume of the

headspace gas and injects it into the GC-MS system.

GC Separation: The volatile compounds are separated based on their boiling points and

polarity on a capillary column (e.g., DB-5ms).

MS Detection: The separated compounds are detected and identified by the mass

spectrometer based on their mass spectra.

Quantification: The concentration of 2-ethylbutyl acetate is determined by comparing its

peak area to that of the internal standard.

Quantitative Data
Quantitative data on the extraction efficiency of 2-ethylbutyl acetate is not readily available in

the literature. However, data for structurally similar esters can provide an indication of its

potential performance.

Table 1: FEMA GRAS Usage Levels for 2-Ethylbutyl Acetate
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Food Category Average Usual ppm Average Maximum ppm

Beverages (non-alcoholic) - 5.0

Frozen Dairy - 2.0

Hard Candy 0.03 7.0

Data sourced from The Good Scents Company Information System.[9]

Table 2: Comparison of Extraction Efficiencies for Similar Acetate Esters

Compound Solvent
Extraction
Efficiency (%)

Reference

α-Ketoglutarate Ethyl Acetate 71.3 [10]

Pyruvate Ethyl Acetate 72.2 [10]

α-Ketoglutarate Butyl Acetate 70.4 [10]

Pyruvate Butyl Acetate 71.4 [10]

Note: This table provides data for the extraction of specific compounds using ethyl acetate and

butyl acetate to offer a comparative context for the potential performance of 2-ethylbutyl
acetate.[10]

Sensory Perception and Signaling Pathways
The perception of 2-ethylbutyl acetate's fruity aroma and sweet taste is initiated by its

interaction with specific receptors in the olfactory and gustatory systems.

Olfactory Pathway for Fruity Esters
The aroma of fruity esters like 2-ethylbutyl acetate is detected by olfactory receptors (ORs)

located on the cilia of olfactory sensory neurons in the nasal cavity. The binding of an odorant

molecule to its specific OR triggers a G-protein-coupled signaling cascade.
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Caption: Olfactory signaling pathway for fruity esters.

Taste Pathway for Sweet Compounds
The sweet taste of compounds like 2-ethylbutyl acetate is primarily mediated by the

T1R2/T1R3 G-protein coupled receptor located in taste receptor cells on the tongue.[2] The
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binding of a sweet molecule activates a signaling cascade leading to neurotransmitter release

and the perception of sweetness.
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Caption: Sweet taste signaling pathway via the T1R2/T1R3 receptor.

Experimental Workflow Diagram
The following diagram illustrates a general workflow for the extraction and analysis of flavor

and aroma compounds from a food matrix.
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Caption: General workflow for flavor and aroma analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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